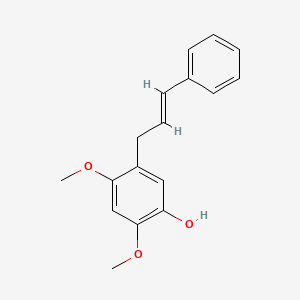
Isoviolastyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoviolastyrene is an organic compound that has garnered interest in various fields of scientific research. It is known for its unique chemical structure and properties, which make it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of isoviolastyrene typically involves several steps, including the preparation of precursor compounds and subsequent reactions to form the final product. One common method involves the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Isoviolastyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
Isoviolastyrene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool to understand biological processes. In industry, this compound can be used in the development of new materials or as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism of action of isoviolastyrene involves its interaction with specific molecular targets and pathways These interactions can lead to various effects, depending on the context in which the compound is used
Comparaison Avec Des Composés Similaires
Isoviolastyrene can be compared with other similar compounds to highlight its unique properties. Similar compounds may include other styrene derivatives or related organic molecules. By comparing their chemical structures, reactivity, and applications, researchers can better understand the distinct characteristics of this compound and its potential advantages in various fields.
Propriétés
Numéro CAS |
21148-33-4 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2,4-dimethoxy-5-[(E)-3-phenylprop-2-enyl]phenol |
InChI |
InChI=1S/C17H18O3/c1-19-16-12-17(20-2)15(18)11-14(16)10-6-9-13-7-4-3-5-8-13/h3-9,11-12,18H,10H2,1-2H3/b9-6+ |
Clé InChI |
BIOKFCCSNSUOLP-RMKNXTFCSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1C/C=C/C2=CC=CC=C2)O)OC |
SMILES canonique |
COC1=CC(=C(C=C1CC=CC2=CC=CC=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
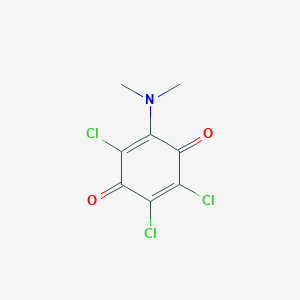
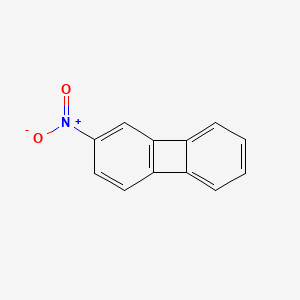

pentasilolane](/img/structure/B14698059.png)
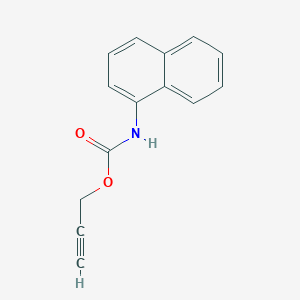

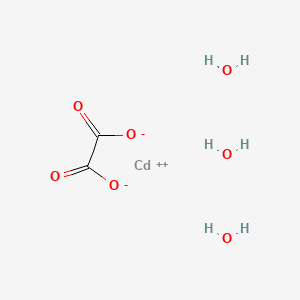
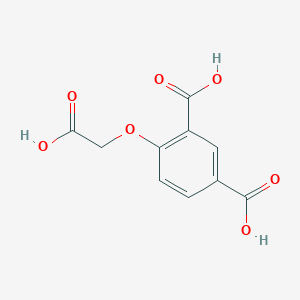
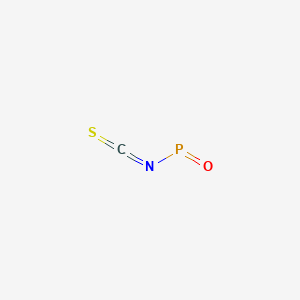
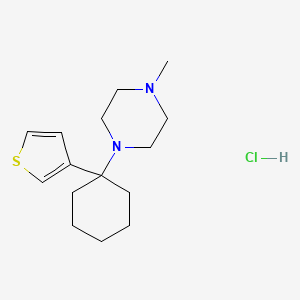
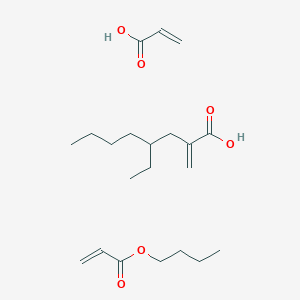
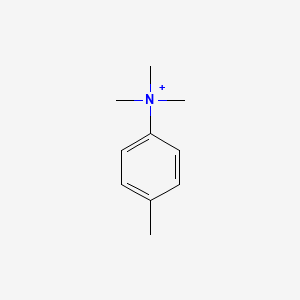
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
